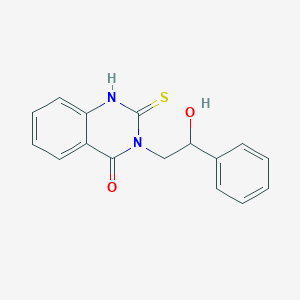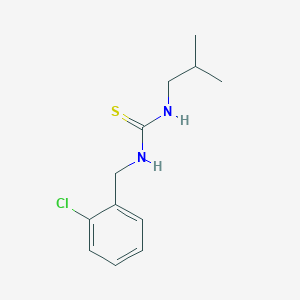
1-(2-Chlorobenzyl)-3-(2-methylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chlorobenzyl)-N’-isobutylthiourea is an organic compound characterized by the presence of a thiourea group substituted with a 2-chlorobenzyl and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-N’-isobutylthiourea typically involves the reaction of 2-chlorobenzyl chloride with isobutylamine to form N-(2-chlorobenzyl)-isobutylamine. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of N-(2-chlorobenzyl)-N’-isobutylthiourea follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorobenzyl)-N’-isobutylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfinyl or sulfonyl derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorobenzyl)-N’-isobutylthiourea is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it useful in the study of enzyme mechanisms and drug development.
Medicine
In medicinal chemistry, N-(2-chlorobenzyl)-N’-isobutylthiourea has shown potential as an antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for the development of new therapeutic agents.
Industry
Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-chlorobenzyl)-N’-isobutylthiourea exerts its effects involves the interaction with specific molecular targets, such as enzymes. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt normal biochemical pathways, resulting in the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorobenzyl)-N’-methylthiourea
- N-(2-Chlorobenzyl)-N’-ethylthiourea
- N-(2-Chlorobenzyl)-N’-propylthiourea
Uniqueness
N-(2-Chlorobenzyl)-N’-isobutylthiourea is unique due to the presence of the isobutyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C12H17ClN2S |
|---|---|
Molecular Weight |
256.80 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(2-methylpropyl)thiourea |
InChI |
InChI=1S/C12H17ClN2S/c1-9(2)7-14-12(16)15-8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H2,14,15,16) |
InChI Key |
USNGRAQYQGNGDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=S)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


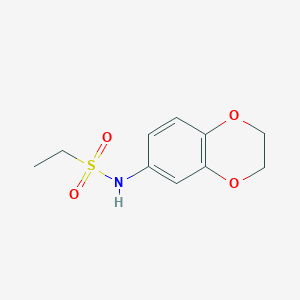
![(2E)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B10965546.png)
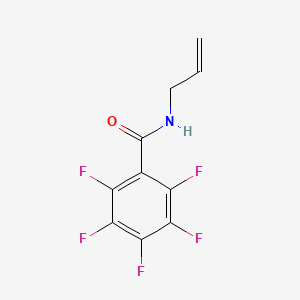
![1-{4-[(4-Benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}ethanone](/img/structure/B10965554.png)
![1-[(5-Bromothiophen-2-yl)sulfonyl]-4-(furan-2-ylmethyl)piperazine](/img/structure/B10965562.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B10965570.png)
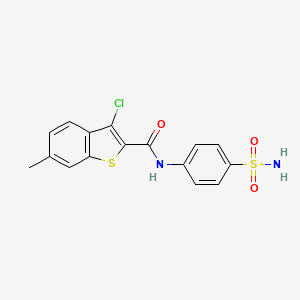
![3-chloro-2-methyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B10965589.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(4-methyl-1H-pyrazol-1-yl)propan-1-one](/img/structure/B10965609.png)
![1-(Methylsulfonyl)-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10965612.png)
![6-Amino-4-(4-fluorophenyl)-3-propyl-4,7-dihydro[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B10965619.png)
![Butyl 4-[(cyclohexylcarbamoyl)amino]benzoate](/img/structure/B10965622.png)
![4-[chloro(difluoro)methyl]-3-cyclopropyl-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10965623.png)
